
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene
Vue d'ensemble
Description
“1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO2S. It is an organic compound that contains a fluorine atom, a nitro group (-NO2), and a methylsulfanyl group (-SCH3) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring, which is a six-membered ring with alternating double bonds. The fluorine atom, nitro group, and methylsulfanyl group are attached to this ring. The molecule contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the sources I found. These properties would typically include characteristics like melting point, boiling point, solubility, density, and stability under various conditions .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields, demonstrating the feasibility of synthesizing complex fluorinated nitrobenzenes. Such processes typically involve reactions of commercially available precursors under specific conditions, followed by characterization using techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Reactivity and Mechanistic Studies
Research on the reactions of nitrophenyl sulfones in aqueous solutions has provided insights into the reactivity and potential mechanisms involving similar fluorinated nitrobenzene compounds. These studies reveal the formation of various products depending on the reaction conditions, which can aid in understanding the chemical behavior of related compounds (Shaw & Miller, 1970).
Fluorinated Sulfones Synthesis
Fluorinated sulfones, similar in structure to 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene, have been synthesized via methods like the Smiles rearrangement. These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals (Sharma, Gupta, Kumar, & Gupta, 1999).
Biological Activity
Studies on the inhibition of polymorphonuclear leukocyte functions by fluorinated nitrobenzenes suggest potential biological activities of such compounds. The research indicates that these compounds can inhibit various cellular functions, which might be of interest in developing therapeutic agents or studying toxicological effects (Elferink & Deierkauf, 1984).
Catalysis and Rearrangements
Research on catalyst- and solvent-free synthesis demonstrates the potential for using similar compounds in synthetic chemistry, such as facilitating Fries rearrangements under specific conditions. These studies highlight the versatility and reactivity of fluorinated nitrobenzene derivatives in organic synthesis (Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
1-fluoro-3-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYYCCMWXRDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305811-06-7 | |
| Record name | 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639159.png)
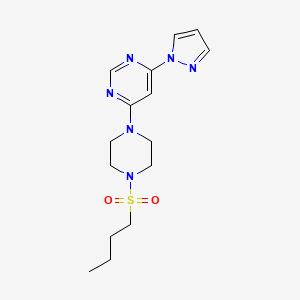
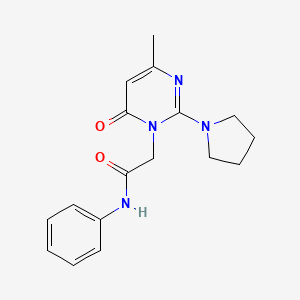
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)
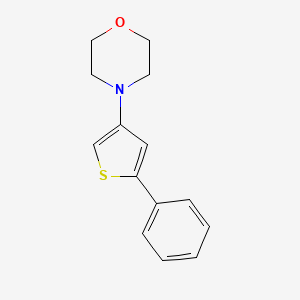
![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2639167.png)
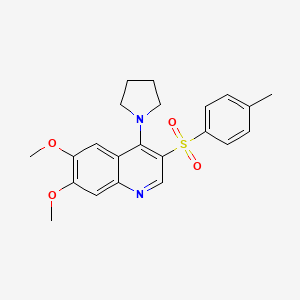
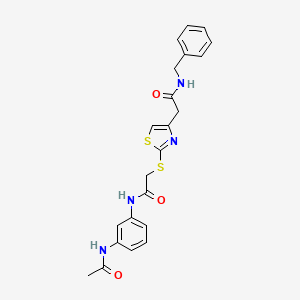
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)